molecular formula C9H17N5O B2690796 3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856080-40-4

3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2690796
CAS No.: 1856080-40-4
M. Wt: 211.269
InChI Key: BXWGZOKBFVZGJS-UHFFFAOYSA-N
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Description

3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure. It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also includes an amino group, a dimethylaminoethyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    Formation of the Pyrazole Ring: This step usually involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the pyrazole ring.

    Attachment of the Dimethylaminoethyl Group: This step often involves the reaction of the pyrazole derivative with a dimethylaminoethyl halide in the presence of a base.

    Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate compound with an isocyanate or a similar reagent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, and condensation can form imines or other complex structures.

Scientific Research Applications

3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules.

    Medicine: It has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance its binding affinity, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Pathways: The compound can modulate pathways involved in cell proliferation, apoptosis, and metabolism, making it relevant in cancer research and other therapeutic areas.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
  • 3-amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
  • 3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups. The presence of both the dimethylaminoethyl and carboxamide groups enhances its reactivity and binding affinity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-N-[2-(dimethylamino)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-13(2)5-4-11-9(15)7-6-8(10)12-14(7)3/h6H,4-5H2,1-3H3,(H2,10,12)(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWGZOKBFVZGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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